molecular formula C12H15NO2S B13941359 3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione CAS No. 57841-31-3

3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione

Cat. No.: B13941359
CAS No.: 57841-31-3
M. Wt: 237.32 g/mol
InChI Key: UYYVNPBCKABHTR-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione is a heterocyclic compound that contains an oxazine ring fused with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxazine ring can be reduced to form a corresponding amine.

    Substitution: The p-tolyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione is unique due to the presence of both an oxazine ring and a thione group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

CAS No.

57841-31-3

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

6-[(4-methylphenoxy)methyl]-1,3-oxazinane-2-thione

InChI

InChI=1S/C12H15NO2S/c1-9-2-4-10(5-3-9)14-8-11-6-7-13-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,13,16)

InChI Key

UYYVNPBCKABHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCNC(=S)O2

Origin of Product

United States

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